
2-dodecyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dodecyl-1H-benzimidazole is an organic compound belonging to the benzimidazole family. It is characterized by a benzimidazole ring substituted with a dodecyl group at the second position. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-dodecyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with dodecanoic acid or its derivatives. The reaction is usually carried out under acidic conditions, often using a dehydrating agent such as polyphosphoric acid or sulfuric acid to facilitate the formation of the benzimidazole ring.
Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. The final product is purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Dodecyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products depend on the type of reaction. For instance, oxidation yields N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring, enhancing its chemical diversity.
Applications De Recherche Scientifique
2-Dodecyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antimicrobial properties, making it useful in developing antibacterial and antifungal agents.
Medicine: Research has shown potential anticancer activity, particularly against certain types of cancer cells.
Industry: It is used in the formulation of corrosion inhibitors and as an additive in lubricants to enhance their performance.
Mécanisme D'action
The mechanism of action of 2-dodecyl-1H-benzimidazole varies depending on its application:
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anticancer Activity: The compound interferes with cellular processes such as DNA replication and protein synthesis, inducing apoptosis in cancer cells.
Corrosion Inhibition: It forms a protective film on metal surfaces, preventing oxidation and corrosion.
Comparaison Avec Des Composés Similaires
2-Dodecyl-1H-benzimidazole can be compared with other benzimidazole derivatives:
2-Phenyl-1H-benzimidazole: Known for its anticancer properties, but lacks the long alkyl chain that enhances the amphiphilic nature of this compound.
2-Methyl-1H-benzimidazole: Commonly used in pharmaceuticals, but does not exhibit the same level of surface activity as this compound.
2-Decyl-1H-benzimidazole: Similar in structure but with a shorter alkyl chain, affecting its solubility and surface activity.
The unique long dodecyl chain in this compound provides it with distinct amphiphilic properties, making it particularly useful in applications requiring surface activity, such as in corrosion inhibition and as surfactants.
Propriétés
Numéro CAS |
13060-28-1 |
|---|---|
Formule moléculaire |
C19H30N2 |
Poids moléculaire |
286.5 g/mol |
Nom IUPAC |
2-dodecyl-1H-benzimidazole |
InChI |
InChI=1S/C19H30N2/c1-2-3-4-5-6-7-8-9-10-11-16-19-20-17-14-12-13-15-18(17)21-19/h12-15H,2-11,16H2,1H3,(H,20,21) |
Clé InChI |
QGFGLYOMJKJZIC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=NC2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


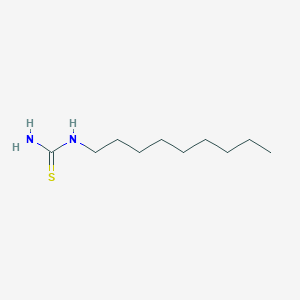
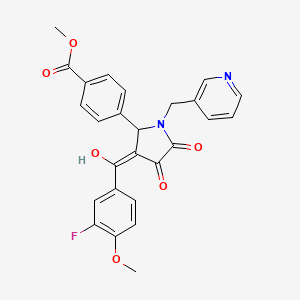
![N-Methyl-N-[(methylsulfanyl)carbonothioyl]glycine](/img/structure/B12007444.png)

![N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]glycine](/img/structure/B12007458.png)
![Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]-](/img/structure/B12007459.png)
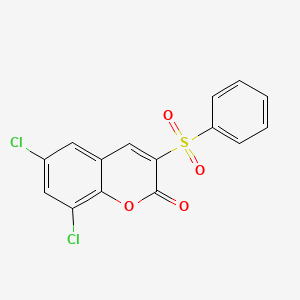
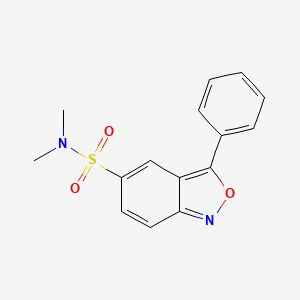

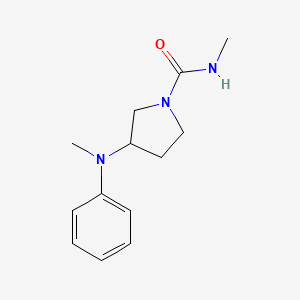
![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12007490.png)
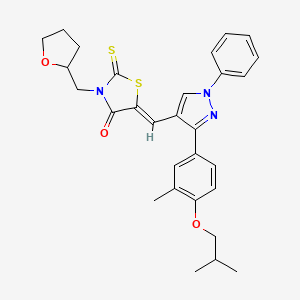
![5-(2,4-dichlorophenyl)-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007507.png)
![5-(2-fluorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007513.png)
